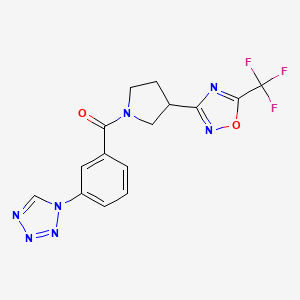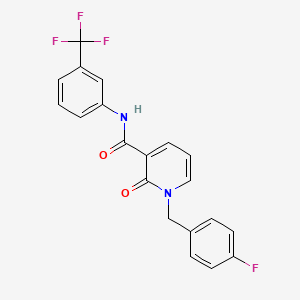
3-Chloro-4-propan-2-ylsulfonylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-propan-2-ylsulfonylthiophene is an organic compound that belongs to the class of sulfonyl-containing heterocycles. It is a yellow crystalline solid that is used in scientific research for its various properties. The compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers.
Scientific Research Applications
3-Chloro-4-propan-2-ylsulfonylthiophene is used in scientific research for its various properties. It has been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have antitumor activity, making it useful in the treatment of cancer. Additionally, the compound has been found to have antibacterial and antifungal properties, making it useful in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 3-Chloro-4-propan-2-ylsulfonylthiophene is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, 3-Chloro-4-propan-2-ylsulfonylthiophene reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-Chloro-4-propan-2-ylsulfonylthiophene has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chloro-4-propan-2-ylsulfonylthiophene in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in studying the inflammatory response and pain pathways. Another advantage is its antitumor activity, which makes it useful in studying cancer cells. However, a limitation of using the compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Chloro-4-propan-2-ylsulfonylthiophene. One direction is to study its potential as a treatment for bacterial and fungal infections. Another direction is to study its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, research could be done to develop more efficient and cost-effective synthesis methods for the compound.
Conclusion
3-Chloro-4-propan-2-ylsulfonylthiophene is a yellow crystalline solid that is used in scientific research for its various properties. It is synthesized using a specific method and has a mechanism of action that is of interest to researchers. The compound has anti-inflammatory and analgesic properties, antitumor activity, and antibacterial and antifungal properties. It has various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines and ROS and inducing apoptosis in cancer cells. The compound has advantages and limitations for lab experiments, and there are several future directions for research on it.
Synthesis Methods
3-Chloro-4-propan-2-ylsulfonylthiophene is synthesized using a reaction between 3-chlorothiophene and 2-methyl-2-propanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using column chromatography to obtain the pure compound.
properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propan-2-ylsulfonylthiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)

![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)
![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)

![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)


